N,N'-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N'-dimethylpentane-1,5-diamine
Overview
Description
N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine involves multiple steps, including the formation of the pentacyclic structure and the introduction of the dimethyl groups. The reaction conditions typically require the use of specific catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for efficient and scalable production. These methods often use fixed-bed reactors and specific catalysts to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine has a wide range of scientific research applications. In chemistry, it can be used as a catalyst or a reagent in various organic reactions. In biology, it may have potential as a therapeutic agent due to its unique structure and reactivity. In industry, it can be used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bis-diamine derivatives and phosphapentacyclic compounds. These compounds share some structural features with N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine but differ in their specific functional groups and reactivity .
Uniqueness: The uniqueness of N,N’-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N’-dimethylpentane-1,5-diamine lies in its complex structure and the specific arrangement of its functional groups. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
N,N'-bis(12,14-dimethyl-13-oxo-12,14-diaza-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N'-dimethylpentane-1,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H52N6O2P2/c1-52(60(58)54(3)44-30-26-36-18-8-12-22-40(36)48(44)49-41-23-13-9-19-37(41)27-31-45(49)55(60)4)34-16-7-17-35-53(2)61(59)56(5)46-32-28-38-20-10-14-24-42(38)50(46)51-43-25-15-11-21-39(43)29-33-47(51)57(61)6/h8-15,18-33H,7,16-17,34-35H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRTTKKZTYOST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(P1(=O)N(C)CCCCCN(C)P6(=O)N(C7=C(C8=CC=CC=C8C=C7)C9=C(N6C)C=CC1=CC=CC=C19)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H52N6O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467470 | |
Record name | AGN-PC-00A66U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352310-87-3 | |
Record name | AGN-PC-00A66U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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